molecular formula C8H5Br2N B1339099 4-Bromo-3-(bromomethyl)benzonitrile CAS No. 190197-86-5

4-Bromo-3-(bromomethyl)benzonitrile

Cat. No.: B1339099
CAS No.: 190197-86-5
M. Wt: 274.94 g/mol
InChI Key: AEXYSQSKOJJWLK-UHFFFAOYSA-N
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Description

4-Bromo-3-(bromomethyl)benzonitrile is an organic compound with the molecular formula C8H5Br2N. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group and a bromine atom at the 3 and 4 positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-(bromomethyl)benzonitrile can be synthesized through the bromination of 4-methylbenzonitrile. The process involves the following steps:

    Bromination of 4-methylbenzonitrile: 4-methylbenzonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out at a controlled temperature to ensure selective bromination at the 3 and 4 positions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(bromomethyl)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

Scientific Research Applications

4-Bromo-3-(bromomethyl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Material Science: The compound is utilized in the preparation of advanced materials, including polymers and liquid crystals.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including ligands for coordination chemistry and catalysts for organic reactions.

Comparison with Similar Compounds

4-Bromo-3-(bromomethyl)benzonitrile can be compared with other similar compounds, such as:

    4-Bromobenzonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-Bromobenzonitrile: Substituted at a different position, leading to different reactivity and applications.

    4-Cyanobenzyl bromide: Similar structure but with a different substitution pattern, affecting its chemical properties and uses.

The uniqueness of this compound lies in its dual bromine substitutions, which provide versatility in synthetic applications and enable the formation of diverse derivatives.

Biological Activity

4-Bromo-3-(bromomethyl)benzonitrile, with the chemical formula C8H5Br2N and CAS number 190197-86-5, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of two bromine atoms and a nitrile group attached to a benzene ring. Its structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, halogenated benzonitriles have been shown to inhibit the growth of various bacteria and fungi. A study demonstrated that derivatives of benzonitrile can disrupt bacterial cell membranes, leading to cell death.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that this compound can induce apoptosis in specific cancer cells, suggesting its potential as an anticancer agent. The mechanism likely involves the activation of intrinsic apoptotic pathways, although further studies are required to elucidate the exact pathways involved.

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of certain enzymes. Preliminary data suggest that it may act as a CYP1A2 inhibitor, which is significant given CYP1A2's role in drug metabolism and the activation of pro-carcinogens. This inhibition could enhance the therapeutic index of co-administered drugs by reducing their metabolic activation.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells:

  • Receptor Binding : The bromine atoms in the structure may facilitate binding to receptors or enzymes due to their electronegative nature.
  • Cell Membrane Interaction : The lipophilic character of the compound allows it to integrate into cell membranes, potentially altering membrane fluidity and function.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress through ROS generation, contributing to their cytotoxic effects.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that analogs of this compound exhibited selective cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating significant potency .
  • Antimicrobial Testing : In another study, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL .

Data Table: Biological Activity Overview

Activity Type Description Reference
AntimicrobialEffective against various bacteria and fungi; MIC < 10 µg/mL
CytotoxicityInduces apoptosis in MCF-7 breast cancer cells; IC50 values indicate potency
Enzyme InhibitionCYP1A2 inhibitor; potential impact on drug metabolism

Properties

IUPAC Name

4-bromo-3-(bromomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXYSQSKOJJWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466996
Record name 4-bromo-3-(bromomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190197-86-5
Record name 4-bromo-3-(bromomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of of 4-bromo-3-methylbenzonitrile (1.0 g, 5.0 mmol) in carbon tetrachloride (7.5 mL) was added N-bromosuccinimide (1.0 g, 5.6 mmol) followed by of benzoylperoxide (50 mg 0.2 mmol) and the mixture was refluxed. After 10 hours, the reaction was cooled to rt, filtered, and the filtrate was washed with 10% NaHSO3 (5 mL) followed by water (5 mL). The organic layer was dried (Na2SO4), filtered, volatiles removed, and the residue was purified by flash chromatography on silica gel. Elution with 10% Ethyl acetate in hexanes gave the title compound (0.5 g, 36%) as a white solid. 1H NMR (270 MHz, CDCl3) δ4.55 (s, 2 H), 7.38-7.42 (m, 1 H), 7.65-7.77 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Yield
36%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromo-3-methyl benzonitrile (5 g, 25.5 mmol) in CCl4 (200 mL), was added N-bromosuccinimide (4.99 g, 28.05 mmol) and 2,2-Azobisisobutyronitrile (335 mg, 2.04 mmol). The mixture was heated to reflux overnight then cooled, diluted with CH2Cl2 and quenched with 10% NaHSO3. The layers were separated and the CH2Cl2 layer was washed with saturated NaHCO3 and brine, dried over MgSO4, filtered and concentrated under vacuum. Column chromatography on silica gel (5-10% ethyl acetate/hexanes) afforded 4.31 g (3.65 mmol, 61%) of a mixture of mono- and di-bromo intermediates. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 4.55 (s, 2H) 7.42 (dd, J=8.31, 2.01 Hz, 1H) 7.67-7.78 (m, 2H). Mass spec.: 275.94 (MH)+.
[Compound]
Name
mono- and di-bromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.99 g
Type
reactant
Reaction Step Two
[Compound]
Name
2,2-Azobisisobutyronitrile
Quantity
335 mg
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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